1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane
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Overview
Description
1-(bromomethyl)-7,7-dimethylbicyclo[221]heptane is a bicyclic organic compound with the molecular formula C10H17Br It is characterized by a bromomethyl group attached to a bicyclo[221]heptane framework, which includes two fused cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the bromination of 7,7-dimethylbicyclo[2.2.1]heptane-1-methanol using a brominating agent such as phosphorus tribromide or hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea are commonly used under mild to moderate temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Alcohols, amines, and thioethers.
Oxidation: Carboxylic acids and ketones.
Reduction: Methyl derivatives.
Scientific Research Applications
1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in substitution and addition reactions. The bicyclic structure provides rigidity and stability, making it a valuable scaffold in molecular design.
Comparison with Similar Compounds
Similar Compounds
- 1-(chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptane
- 1-(iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane
- 7,7-dimethylbicyclo[2.2.1]heptane-1-methanol
Uniqueness
1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
21290-87-9 |
---|---|
Molecular Formula |
C10H17Br |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Br/c1-9(2)8-3-5-10(9,7-11)6-4-8/h8H,3-7H2,1-2H3 |
InChI Key |
STAMXIXVXYCICG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CC2)CBr)C |
Purity |
95 |
Origin of Product |
United States |
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